(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid
Overview
Description
(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid is a chiral amino acid derivative with significant importance in various fields of scientific research This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties
Scientific Research Applications
(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme catalysis and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of pharmaceuticals and as a precursor for various chemical syntheses
Mechanism of Action
Target of Action
The compound “(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid” is also known as Domoic Acid . It is a kainic acid-type neurotoxin . Its primary target is the Glutamate receptor ionotropic, kainate 2 . This receptor plays a crucial role in the central nervous system as it is involved in excitatory neurotransmission .
Mode of Action
Domoic Acid interacts with its target, the Glutamate receptor, and causes an overstimulation of the receptor . This overstimulation can lead to an excessive influx of calcium ions into the cell, which can cause cell damage or death .
Biochemical Pathways
Domoic Acid affects the glutamatergic system, which is involved in various neurological processes, including learning and memory . Overstimulation of the glutamate receptors can lead to excitotoxicity, a process that can cause cell death .
Pharmacokinetics
It is known that it can be absorbed into the body and distributed to various tissues, including the brain .
Result of Action
The overstimulation of the glutamate receptors by Domoic Acid can lead to a condition known as Amnesic Shellfish Poisoning (ASP) . Symptoms of ASP can include memory loss, brain damage, and in severe cases, death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Domoic Acid. For instance, it is produced by algae and can accumulate in shellfish, sardines, and anchovies . Therefore, the presence and concentration of Domoic Acid can be influenced by factors such as algal blooms, which can be affected by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid typically involves stereoselective aldol reactions. One common method includes the use of aldolases, which are enzymes that catalyze the formation of carbon-carbon bonds with high stereoselectivity . These reactions often require specific conditions such as the presence of divalent metal ions (e.g., Zn²⁺) or pyridoxal phosphate (PLP) as cofactors.
Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using genetically engineered microorganisms. These processes are designed to optimize yield and stereoselectivity, making use of advanced techniques in metabolic engineering and fermentation .
Chemical Reactions Analysis
Types of Reactions: (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as keto acids, amino alcohols, and substituted amino acids .
Comparison with Similar Compounds
(3S,4S)-3-Hydroxy-4-methylhexanoic acid: Another chiral amino acid derivative with similar stereochemistry.
(2S,3S,4S)-2-Carboxy-4-1-methyl-5®-carboxyl-l(Z)-3(E)-hexadienyl pyrrolidine-3-acetic acid: Known for its neurotoxic properties.
Properties
IUPAC Name |
(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c12-9(10(13)7-11(14)15)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2,(H,14,15)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJQQUQHMLWDFB-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CC(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H](CC(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472170 | |
Record name | (3S,4S)-4-AMINO-3-HYDROXY-5-PHENYLPENTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72155-50-1 | |
Record name | (3S,4S)-4-AMINO-3-HYDROXY-5-PHENYLPENTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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